Hydroxymethylphosphinic acid

Descripción general

Descripción

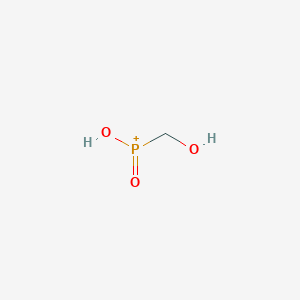

Hydroxymethylphosphinic acid is a phosphinic acid derivative characterized by the presence of a hydroxymethyl group attached to the phosphorus atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hydroxymethylphosphinic acid can be synthesized through the Kabachnik-Fields three-component condensation reaction. This involves the reaction of a hydroxyalkane-H-phosphinic acid, formaldehyde, and a secondary amine . The reaction conditions typically include the use of an acidic or basic medium to facilitate the condensation process.

Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of phosphinates and phosphonates. This process can be carried out under both acidic and basic conditions, with the use of trimethylsilyl halides to cleave the C-O bond .

Análisis De Reacciones Químicas

Types of Reactions: Hydroxymethylphosphinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: Substitution reactions involve replacing the hydroxymethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but typically involve the use of strong acids or bases.

Major Products Formed:

Oxidation: Phosphonic acids.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphinic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Hydroxymethylphosphinic acid exhibits significant bioactive properties, making it a candidate for drug development. Its structural similarity to phosphates allows it to interact with biological systems effectively.

- Enzyme Inhibition : HMPA has been identified as a potent inhibitor of urease enzymes, with reported inhibition constants (Ki) indicating its effectiveness compared to established inhibitors . This property positions HMPA as a potential therapeutic agent for conditions related to urease activity, such as certain types of kidney stones.

- Bone Targeting Agents : The affinity of HMPA for calcium ions enhances its potential in developing bone-targeting drugs. Phosphonic acids are known for their ability to bind to bone mineral, which is crucial for treating osteoporosis and other bone-related diseases . HMPA can be incorporated into drugs aimed at reducing bone resorption.

Materials Science

HMPA plays a significant role in the synthesis of advanced materials due to its unique chemical properties.

- Surfactants and Emulsifiers : The polar nature of HMPA allows it to function as a surfactant in stabilizing colloidal solutions and preparing oil/water emulsions . This property is beneficial in formulating products in cosmetics and pharmaceuticals.

- Polymeric Materials : Recent studies have focused on synthesizing hydrolytically stable phosphonic acid-containing polymers for applications in dentistry and other biomedical fields. These polymers exhibit excellent adhesive properties and biocompatibility, making them suitable for dental applications where durability and compatibility with biological tissues are essential .

Analytical Chemistry

HMPA's unique chemical structure lends itself to various applications in analytical chemistry.

- Chromatography : Compounds functionalized with phosphonic acid groups, including HMPA, are utilized in immobilized metal affinity chromatography (IMAC). This technique is employed for enriching biomolecules from complex mixtures, which is critical in proteomics and metabolomics studies .

- Environmental Analysis : HMPA can be used as a reference standard in environmental testing due to its stability and reactivity with various environmental pollutants. Its role as a complexing agent enhances the detection of heavy metals in environmental samples .

Case Study 1: Drug Development

In a study examining the efficacy of HMPA as a urease inhibitor, researchers demonstrated that HMPA significantly reduced urease activity in vitro. The study highlighted its potential application in treating infections associated with urease-producing bacteria .

Case Study 2: Material Synthesis

Research on the synthesis of phosphonic acid-based polymers showed that incorporating HMPA into polymer chains improved the mechanical strength and adhesion properties of dental materials. These findings indicate that HMPA can enhance the performance of dental adhesives and restorative materials .

Mecanismo De Acción

The mechanism of action of hydroxymethylphosphinic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of phosphonopyruvate hydrolase, an enzyme involved in the hydrolysis of phosphonates . This inhibition disrupts the enzyme’s activity, leading to various biochemical effects.

Comparación Con Compuestos Similares

Hydroxymethylphosphinic acid can be compared with other similar compounds, such as:

Hydroxymethylphosphonic acid: Both compounds have a hydroxymethyl group, but differ in their oxidation states and reactivity.

Phosphonic acids: These compounds share a similar phosphorus-containing backbone but differ in their functional groups and applications.

Phosphinates: Similar in structure, but phosphinates have different chemical properties and reactivity patterns.

This compound stands out due to its unique combination of a hydroxymethyl group and a phosphinic acid backbone, which imparts distinct chemical and biological properties.

Actividad Biológica

Hydroxymethylphosphinic acid (HMPA) is a phosphonic acid derivative known for its diverse biological activities and potential applications in various fields, including agriculture and medicine. This article provides a comprehensive overview of the biological activity of HMPA, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxymethyl group attached to the phosphorus atom, with the chemical formula . Its structural similarity to phosphate allows it to interact with biological systems in unique ways, often mimicking phosphate in various biochemical pathways.

Biological Activity

HMPA exhibits significant biological activity through several mechanisms:

- Enzyme Substrate : HMPA serves as a substrate for enzymes such as phosphonopyruvate carboxykinase, influencing metabolic pathways. Its structural resemblance to phosphate enables it to compete with natural substrates for enzyme binding sites, potentially leading to competitive inhibition or modulation of enzyme activity .

- Antiviral Properties : Research indicates that HMPA may possess antiviral properties, making it a candidate for further exploration in therapeutic applications against viral infections.

- Herbicidal Applications : The compound has been studied for its potential use as a herbicide due to its ability to disrupt metabolic processes in plants.

Case Studies

Several case studies highlight the applications and effects of HMPA:

- Antiviral Activity : A study demonstrated that HMPA exhibited inhibitory effects against specific viruses in vitro, suggesting its potential as an antiviral agent. The mechanism involved interference with viral replication processes.

- Agricultural Applications : Research on HMPA's herbicidal properties showed that it effectively inhibited the growth of certain weeds by disrupting their metabolic pathways. Field trials indicated a significant reduction in weed populations when HMPA was applied.

- Enzyme Interaction Studies : Investigations into the interaction of HMPA with phosphonopyruvate carboxykinase revealed that it could act as a competitive inhibitor, providing insights into its role in metabolic regulation .

Comparative Analysis

To better understand HMPA's biological activity, a comparative analysis with other phosphonic acids is presented in Table 1.

| Compound Name | Chemical Formula | Key Biological Activity |

|---|---|---|

| This compound | C₁H₃O₃P | Enzyme substrate; antiviral; herbicidal |

| Methylphosphonic Acid | C₂H₇O₃P | Used in chemical synthesis; limited biological activity |

| Aminomethylphosphonic Acid | C₂H₈NO₃P | Relevant in biological studies; potential drug candidate |

| Phosphonopyruvate | C₅H₇O₇P | Intermediate in metabolic pathways; enzyme substrate |

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including:

- Phospha-Mannich Reaction : This method involves the reaction of a phosphorus precursor with an aldehyde and an amine, yielding high yields of HMPA with minimal by-products .

- Direct Methods : Utilizing phosphorus acid (H₃PO₃) can also lead to the formation of HMPA alongside other phosphonic acids through controlled reactions .

Propiedades

IUPAC Name |

hydroxy-(hydroxymethyl)-oxophosphanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3O3P/c2-1-5(3)4/h2H,1H2/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSGVLBJMBDEMA-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)[P+](=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O3P+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426050 | |

| Record name | hydroxymethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.014 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4886-44-6 | |

| Record name | hydroxymethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.